[4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid is a complex organic compound notable for its unique structure, which includes a piperazine ring substituted with a 3-methylbenzyl group and an acetic acid moiety. This compound is of significant interest in various scientific fields due to its potential biological and chemical properties, particularly in medicinal chemistry and drug development.
The compound can be classified under the category of piperazine derivatives. Its chemical structure is represented by the molecular formula and a molecular weight of approximately 276.29 g/mol . It is often utilized as a building block in the synthesis of more complex molecules, making it valuable in both academic and industrial research settings.
The synthesis of [4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid typically involves several steps:
In an industrial context, automated reactors and continuous flow systems may be employed to enhance yield and efficiency. Rigorous purification methods such as recrystallization and chromatography are often utilized to isolate the final product.
The structural representation of [4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid can be depicted using various chemical notation systems, including SMILES notation: Cc1ccc(CN(CCN(CC(O)=O)C2=O)C2=O)cccc1
.
The compound can undergo various chemical reactions typical of piperazine derivatives, including:
These reactions are often facilitated by specific reagents and conditions that promote reactivity while minimizing side reactions. The stability of the dioxo group also plays a role in determining reaction pathways .
The mechanism of action for [4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid involves its interaction with biological macromolecules such as proteins or nucleic acids. The compound's structure allows it to bind effectively to specific molecular targets, potentially modulating their activity.
Research indicates that compounds similar to this one may exhibit various biological effects depending on their binding affinity and specificity towards target sites within cells or tissues .
Relevant data about these properties can be critical for researchers looking to utilize this compound in experimental designs or applications .
The applications of [4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid span several fields:
The 2,3-dioxopiperazine (DKP) core represents a privileged scaffold in drug discovery due to its structural rigidity, hydrogen-bonding capacity, and chiral versatility. This six-membered cyclic diamide, formed through the condensation of two amino acids, provides a conformationally constrained framework essential for precise three-dimensional interactions with biological targets. Its significance stems from its natural abundance in bioactive metabolites and synthetic pharmaceuticals. Tadalafil, a potent PDE5 inhibitor featuring a complex DKP architecture, exemplifies the scaffold's therapeutic value, demonstrating high selectivity in treating erectile dysfunction and pulmonary arterial hypertension [4]. The DKP ring's conformational adaptability (adopting boat or chair forms) and its ability to project diverse substituents in spatially defined orientations underpin its broad bioactivity profile. This includes documented roles in anticancer agents, where certain DKP derivatives enhance chemotherapeutic sensitivity in multidrug-resistant cells and exhibit intrinsic cytotoxicity against specific cancer lineages like breast adenocarcinoma (MCF7) [4]. The scaffold's pharmacophore compatibility allows integration into molecules targeting enzymes (phosphodiesterases, proteases), receptors (GPCRs), and protein-protein interactions, making it indispensable for rational drug design targeting complex diseases.
Table 1: Bioactive Diketopiperazine (DKP) Scaffolds and Associated Therapeutic Activities
Core Structure Type | Representative Compound | Key Bioactivity | Structural Feature Impact |
---|---|---|---|
Rigid, Fused Ring Systems | Tadalafil | Potent PDE5 inhibition (IC₅₀ ~5 nM); Treatment of ED & PAH | Enhanced target specificity via precise geometry |
Flexible DKP Derivatives | Compound 7a,b (Ref [4]) | Selective cytotoxicity against MCF7 breast cancer cells | Adaptable binding to diverse targets |
Brominated DKP Analogues | Compound 3 (Ref [4]) | PDE5 inhibition (IC₅₀ = 0.06 µM); Cytotoxicity vs HT29 colon cancer (IC₅₀=25.5 µM) | Bromine enhances lipophilicity & target engagement |
Dual-target DKP Inhibitors | Compound 5 (Ref [4]) | AChE inhibition (IC₅₀=0.032 µM); PDE5A1 inhibition (IC₅₀=1.53 µM); Alzheimer's focus | Enables simultaneous modulation of two disease pathways |
[4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid belongs to a strategically important subclass of DKP derivatives characterized by an acetic acid moiety attached to the piperazine nitrogen. This structural feature significantly enhances the molecule's polar surface area and potential for ionic interactions or metal coordination, differentiating it from simpler N-alkyl DKPs. While the exact meta-methylbenzyl isomer isn't fully detailed in the retrieved sources, closely related analogues provide critical insights. The compound 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid (CAS: 5262-10-2, Aspartame Impurity A), possesses the same core backbone with a benzyl substituent instead of the 3-methylbenzyl group. Its molecular formula (C₁₃H₁₄N₂O₄, MW = 262.26 g/mol) and specific stereochemistry ([S,S]-configuration confirmed by SMILES: OC(=O)C[C@@H]1NC(=O)C@HNC1=O) are well-established [1]. Similarly, 2-(1-(4-Methylbenzyl)-3-oxopiperazin-2-yl)acetic acid (CAS: 1039559-08-4, MW=262.30 g/mol) demonstrates the impact of para-methyl substitution [2]. The presence of the 3-methyl group on the benzyl ring in the target compound is strategically designed to modulate lipophilicity (logP) and steric interactions within target binding pockets, potentially influencing metabolic stability and binding affinity compared to unsubstituted or para-substituted congeners. The acetic acid chain provides a handle for further derivatization (e.g., amide formation) or for engaging targets via salt bridge formation, making this scaffold a versatile platform for generating structure-activity relationships (SAR).
Table 2: Key Molecular Data for Structurally Related DKP Acetic Acid Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Identifiers |
---|---|---|---|---|
2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic Acid (Aspartame Impurity A) | 5262-10-2 | C₁₃H₁₄N₂O₄ | 262.26 | Stereochemistry: (2S,5S); USP: Aspartame Related Compound A [1] |
2-(1-(4-Methylbenzyl)-3-oxopiperazin-2-yl)acetic acid | 1039559-08-4 | C₁₄H₁₈N₂O₃ | 262.30 | MDL: MFCD05666767; SMILES: O=C(O)CC1N(CC2=CC=C(C)C=C2)CCNC1=O [2] |
2-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)acetic Acid (Aspartyl-alanyl-DKP) | 110954-19-3 | C₇H₁₀N₂O₄ | 186.17 | Storage: Sealed dry, 2-8°C; SMILES: O=C(O)CC@@HNC1=O [3] |
Research on [4-(3-methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid and its analogues focuses on elucidating fundamental structure-activity relationships (SAR) and structure-property relationships (SPR) critical for therapeutic translation. Specific objectives driving current investigations include:
Table 3: Core Research Objectives and Methodological Approaches for DKP Acetic Acid Derivatives
Research Objective | Key Experimental Strategies | Relevant Model Systems/Assays | Insights from Related Analogues |
---|---|---|---|
Stereochemical Optimization | Asymmetric synthesis; Chiral resolution; Biological evaluation of enantiomers | Enzyme inhibition; Cell-based cytotoxicity (e.g., MCF7, HEK 293T) | L-Tryptophan derived DKPs often more cytotoxic than D-derivatives [4] |
Impact of Benzyl Substitution | Parallel synthesis libraries; Hammett σ analysis; Computational modeling (logP/pKa) | Binding affinity assays; ADMET profiling | Bromine at benzyl position can enhance PDE5 inhibition (IC₅₀=0.06 µM) & cytotoxicity [4] |
Scaffold Flexibility Evaluation | Comparative biology of flexible DKPs vs rigid fused-ring systems (e.g., tadalafil vs 7a,b) | PDE5 enzyme assay; Platelet NO release; Cytotoxicity panel | Flexible analogues 7a,b show selective MCF7 cytotoxicity but lack PDE5 inhibition [4] |
Synthetic Route Efficiency | Dipeptide coupling (e.g., PyBroP/DIPEA); Cyclization (acid/base catalyzed); N-alkylation | Reaction yield optimization; Diastereomeric ratio determination | Cs₂CO₃ crucial for successful N-benzylation of DKP intermediates [4] |
Target Identification | Phenotypic screening; Affinity chromatography; Proteomics; Molecular docking | Cancer cell line panels; Enzyme panels; Receptor binding assays | Flexible DKPs (7a,b) show differential cytotoxicity vs parent tadalafil [4] |
Solid-State Characterization & Stability | X-ray crystallography; DSC/TGA; Solution stability studies (pH, temperature) | Crystal structure determination; Forced degradation studies | Single-crystal structures solved for intermediates (e.g., 11a) and tadalafil itself [4] |
The exploration of [4-(3-methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid epitomizes the rational development of DKP-based therapeutics. By leveraging the scaffold's inherent bioactivity and physicochemical properties, coupled with targeted structural modifications informed by related compounds, researchers aim to unlock novel pharmacological activities. Future directions will likely involve generating hybrid molecules combining the DKP-acetic acid motif with other pharmacophores (e.g., dual AChE/PDE5 inhibitors like Compound 5 [4]), exploring prodrug strategies (e.g., esterification of the acetic acid) to enhance bioavailability, and conducting detailed in vivo efficacy studies in disease-relevant models. The scaffold's versatility ensures its continued prominence in medicinal chemistry.
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: